2-Pyridinamine, 3-methyl-, 1-oxide
Overview
Description
2-Pyridinamine, 3-methyl-, 1-oxide is a chemical compound with the molecular formula C6H8N2O. It is also known by other names such as 3-Methyl-2-aminopyridine N-oxide. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the amino group and the N-oxide functionality makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-methyl-, 1-oxide typically involves the oxidation of 2-Pyridinamine, 3-methyl-. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinamine, 3-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: 2-Pyridinamine, 3-methyl-.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinamine, 3-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-methyl-, 1-oxide involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, further contributing to its biological activity.
Comparison with Similar Compounds
2-Pyridinamine, 1-oxide: Similar structure but lacks the methyl group at the 3-position.
3-Methylpyridine N-oxide: Similar structure but lacks the amino group.
Uniqueness: 2-Pyridinamine, 3-methyl-, 1-oxide is unique due to the presence of both the amino group and the N-oxide functionality, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
1-hydroxy-3-methylpyridin-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-2-4-8(9)6(5)7/h2-4,7,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXCTCKYXGIWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342233 | |
Record name | 2-PYRIDINAMINE, 3-METHYL-, 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53669-61-7 | |
Record name | 2-PYRIDINAMINE, 3-METHYL-, 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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